

Synonyms and alternative names for Cyclo(Gly-L-Pro)

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Compound of Interest

Compound Name: Cyclo(Gly-L-Pro)

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Cyclo(Gly-L-Pro): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-L-Pro), a cyclic dipeptide, is an endogenous molecule with a growing body of research highlighting its significant therapeutic potential across a range of applications. This technical guide provides an in-depth overview of its synonyms, alternative names, physicochemical properties, and its multifaceted biological activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Synonyms and Alternative Names

Cyclo(Gly-L-Pro) is known by several names in scientific literature and chemical databases. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for Cyclo(Gly-L-Pro)

Systematic Name	(8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
Common Synonyms	cyclo-Glycyl-L-Proline[1]
cyclo-GP[1][2]	
Glycyl-L-proline lactam[2]	
cyclo-L-prolylglycine[2]	
(S)-3,6-Dioxohexahydropyrrolo[1,2-a]pyrazine[1][2]	
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[3]	
Cycloprolylglycine (CPG)[1]	
Traneurocin (developmental code name)[1]	
NA-831 (developmental code name)[1]	
CAS Number	3705-27-9[1][2][4][5]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	154.17 g/mol [1][5]

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclo(Gly-L-Pro)** is presented in Table 2, providing essential data for experimental design and formulation.

Table 2: Physicochemical Properties of Cyclo(Gly-L-Pro)

Appearance	White to off-white powder/solid
Solubility	Water: ≥ 200 mg/mL (1297.27 mM)[6] DMSO: 25 mg/mL (162.16 mM); sonication recommended[6]
Storage	Powder: -80°C for 2 years; -20°C for 1 year. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen, away from moisture)[6]

Biological Activities and Mechanisms of Action

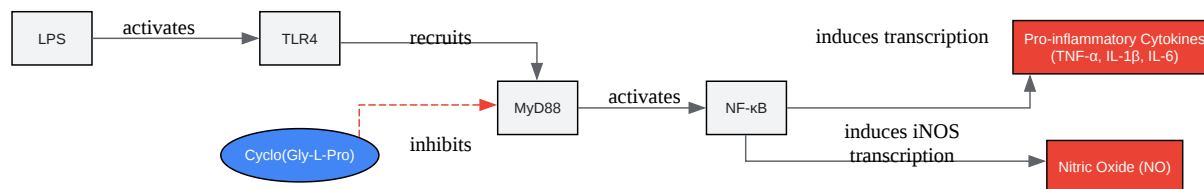
Cyclo(Gly-L-Pro) exhibits a diverse range of biological activities, primarily centered around its neuroprotective, immunomodulatory, and anti-inflammatory effects.

Immunomodulatory and Anti-inflammatory Activity

Cyclo(Gly-L-Pro) has demonstrated significant immunomodulatory properties by influencing the production of key inflammatory mediators. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF- α) with an IC₅₀ of 4.5 μ g/mL in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells.[6][7] Furthermore, it can reduce the mRNA expression of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and interleukin-6 (IL-6), and inhibit nitric oxide (NO) production.[4] The underlying mechanism for this activity involves the modulation of the MyD88 signaling pathway.[4]

The anti-inflammatory effects of **Cyclo(Gly-L-Pro)** are further supported by its ability to reduce paw edema induced by various inflammatory agents, including carrageenan, compound 48/80, serotonin, and prostaglandin E2 (PGE2) in mouse models.[5]

Signaling Pathway: Immunomodulatory Action of **Cyclo(Gly-L-Pro)**



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Caption: Immunomodulatory pathway of **Cyclo(Gly-L-Pro)**.

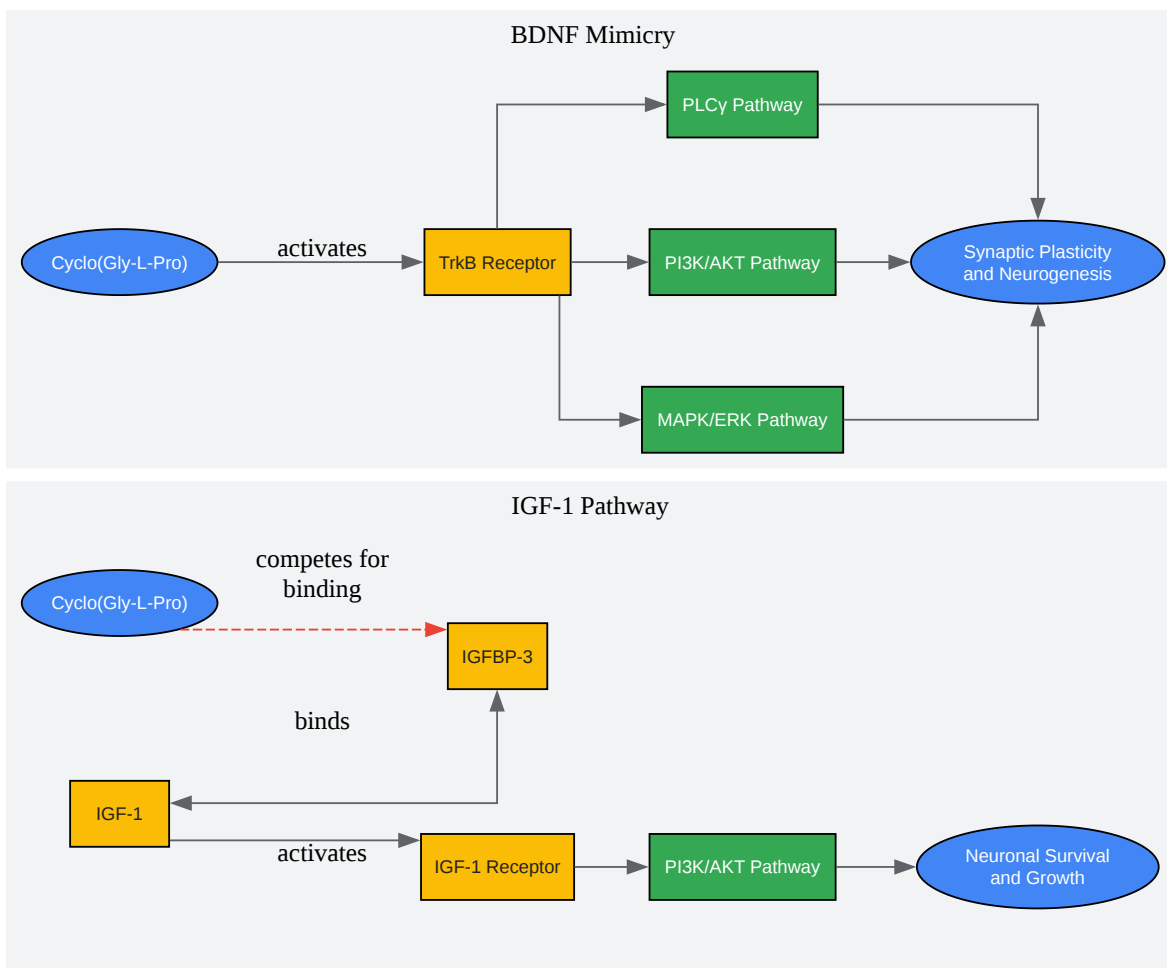
Neuroprotective and Nootropic Effects

Cyclo(Gly-L-Pro) is recognized for its neuroprotective properties and its ability to enhance cognitive function.[1][5] It is a metabolite of insulin-like growth factor-1 (IGF-1) and plays a crucial role in regulating IGF-1 homeostasis by competing with IGF-1 for binding to IGF-binding protein 3 (IGFBP-3).[1] This action can modulate the bioavailability of IGF-1, which is essential for neuronal growth, survival, and metabolism.

Furthermore, **Cyclo(Gly-L-Pro)** has been identified as a mimetic of the brain-derived neurotrophic factor (BDNF). It has been shown to activate the TrkB receptor and its downstream signaling pathways, including MAPK/ERK, PI3K/AKT, and PLCγ. This BDNF-like activity contributes to its antidepressant-like effects observed in animal models.

The neuroprotective effects also extend to its potential in treating neurodegenerative conditions. In animal models of Parkinson's disease, it has been shown to improve functional recovery.[5] Additionally, it has demonstrated anti-glioblastoma activity by blocking tumor invasion, disrupting mitochondrial dynamics to induce ferroptosis, and sensitizing tumors to radiotherapy.[7]

Signaling Pathway: Neuroprotective Action of **Cyclo(Gly-L-Pro)** via IGF-1 and BDNF Mimicry



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Caption: Neuroprotective pathways of **Cyclo(Gly-L-Pro)**.

Antinociceptive Activity

Cyclo(Gly-L-Pro) has been shown to possess antinociceptive (pain-relieving) properties. In mouse models, it significantly inhibited both the neurogenic and inflammatory phases of formalin-induced pain.[5] Its antinociceptive effect, as evaluated by the acetic acid-induced writhing test, was observed for up to 6 hours after administration.[5] The mechanism of this action appears to be mediated, at least in part, through the opioid system, as its effect in the hot plate test was inhibited by naloxone.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of **Cyclo(Gly-L-Pro)**.

In Vitro Immunomodulation Assay

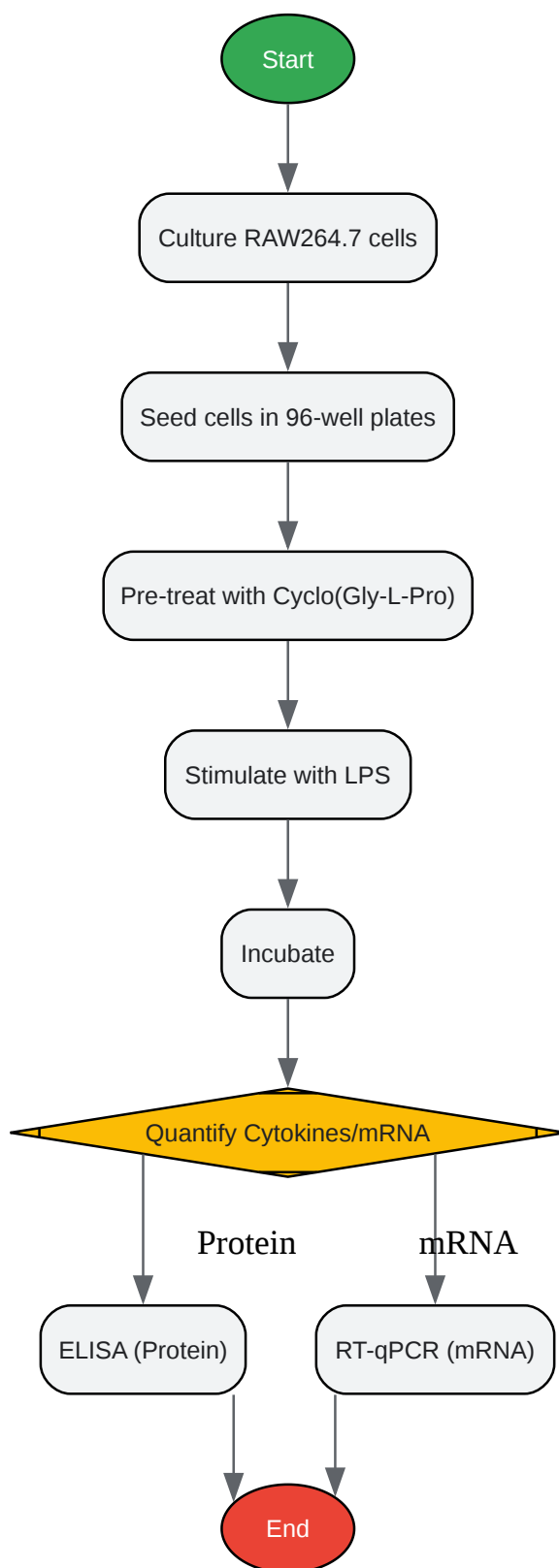
Objective: To determine the effect of **Cyclo(Gly-L-Pro)** on the production of pro-inflammatory cytokines in macrophages.

Methodology:

- **Cell Culture:** RAW264.7 mouse macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
- **Treatment:** Cells are pre-treated with varying concentrations of **Cyclo(Gly-L-Pro)** (e.g., 1, 10, 100 µg/mL) for 1 hour.
- **Stimulation:** Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.
- **Incubation:** The plates are incubated for a specified period (e.g., 6 hours for TNF-α protein measurement, or shorter/longer times for mRNA expression analysis).
- **Quantification:**
 - **Cytokine Protein Levels:** The concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

- mRNA Expression: Total RNA is extracted from the cells, reverse transcribed to cDNA, and the expression levels of TNF- α , IL-1 β , and IL-6 genes are quantified using real-time quantitative PCR (RT-qPCR).

Experimental Workflow: In Vitro Immunomodulation Assay



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